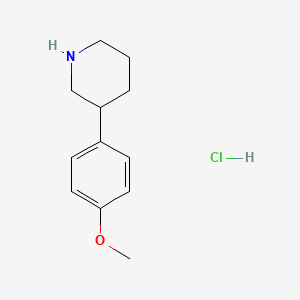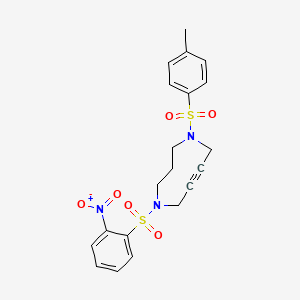![molecular formula C12H8ClNOS B2826936 2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde CAS No. 338982-28-8](/img/structure/B2826936.png)
2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde” is a chemical compound with the CAS Number: 338982-28-8 . It has a molecular weight of 249.72 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C12H8ClNOS . The InChI code for this compound is 1S/C12H8ClNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H .Physical And Chemical Properties Analysis
The melting point of “this compound” is between 86-88 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
A study focused on the synthesis of derivatives starting from 4-chlorobenzoic acid leading to compounds with antiviral activities, specifically against the tobacco mosaic virus. Though the compound isn't directly mentioned, this research highlights the process and potential antiviral applications of chemically related substances (Zhuo Chen et al., 2010).
Environmental Applications
Another relevant study explored the photocatalytic degradation of chlorophenols, pollutants with structural similarities to the compound of interest, using copper-doped titanium dioxide. This study provides insights into the environmental cleanup potential of similar compounds by facilitating the breakdown of persistent organic pollutants in water (J. Lin et al., 2018).
Molecular Imaging and Detection
Research on the development of fluorescent probes for hydrogen sulfide and reactive sulfur species in biological systems could be relevant. This work underlines the importance of sulfur-containing compounds in biological imaging and detection, suggesting potential research applications for compounds like 2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde in elucidating biological processes (Vivian S. Lin et al., 2015).
Material Science Applications
A study on the synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines, including chlorothiophenyl compounds, points to the potential application of such chemicals in creating materials with high refractive indices and small birefringence, useful in optoelectronics and advanced material sciences (P. Tapaswi et al., 2015).
Wastewater Treatment
Research on the catalytic hydrodechlorination of chlorophenols using Pd/activated carbon catalysts demonstrates the utility of chlorophenyl-containing compounds in environmental remediation, specifically in treating wastewater contaminated with chlorophenols, highlighting a potential area of application for similar compounds (L. Calvo et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-10-3-5-11(6-4-10)16-12-9(8-15)2-1-7-14-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMSNZPFOLUHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)
![Ethyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2826854.png)


![2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2826860.png)

![Ethyl 4-[[2-[[1-oxo-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2826864.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)



![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2826871.png)

